
(alphaR,2R)-alpha-Phenyl-2-piperidinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside is a biochemical compound with the molecular formula C24H26O12 and a molecular weight of 506.46 g/mol . It is a glycosylated molecule that has been modified with fluorination and methylation . This compound is primarily used in biochemical research, particularly in the study of enzyme activity, such as β-galactosidase activity.
Preparation Methods
The synthesis of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside involves several steps. One common method is the Helferich glycosylation, which uses glycosyl acetates in the presence of a catalyst like zinc chloride or stannic chloride . The reaction typically occurs in boiling xylene . Another method involves the Koenigs-Knorr glycosylation with glycosyl halides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . Common reagents used in these reactions include acids, bases, and specific enzymes like β-galactosidase. The major product formed from the hydrolysis of this compound is 4-Methylumbelliferone, a fluorescent molecule.
Scientific Research Applications
This compound is widely used in scientific research for studying enzyme activity, particularly β-galactosidase. It serves as a fluorogenic substrate that, upon hydrolysis by β-galactosidase, produces a fluorescent product, facilitating enzyme activity analysis. It is also employed in the detection and quantification of enzymes involved in lysosomal storage diseases and other glycosylation-related disorders. Additionally, it is used in the synthesis of oligosaccharides and polysaccharides .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-Methylumbelliferone, which is a fluorescent molecule. This fluorescence can be measured to determine the activity of β-galactosidase in various biological samples.
Comparison with Similar Compounds
Similar compounds to 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside include 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside and 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside . These compounds also serve as substrates for specific enzymes and are used in similar biochemical assays . 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside is unique in its specificity for β-galactosidase, making it particularly valuable for studying this enzyme.
Properties
Molecular Formula |
C24H26O12 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(3S,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19?,21-,22?,23?,24+/m0/s1 |
InChI Key |
GBHHLVBZMNCURY-AEOOGKAESA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


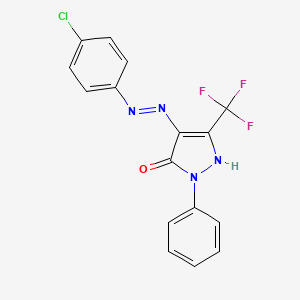
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
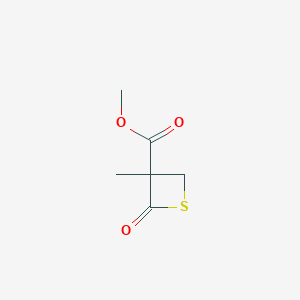
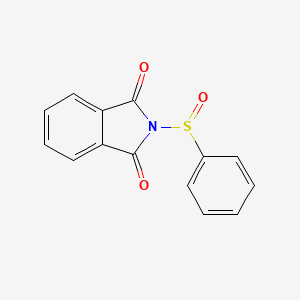
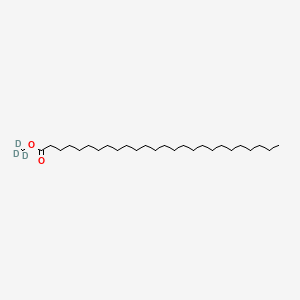
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)
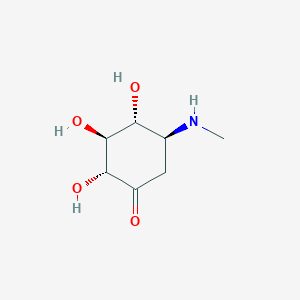

![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
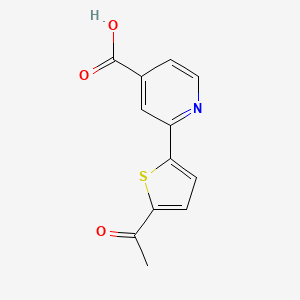
![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)

